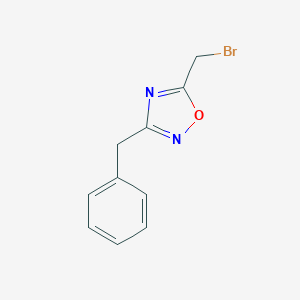

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

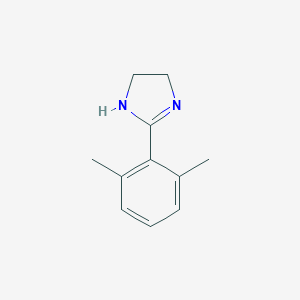

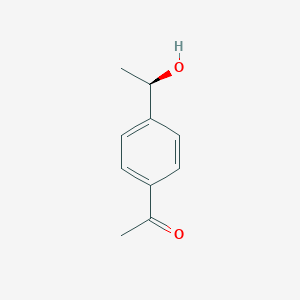

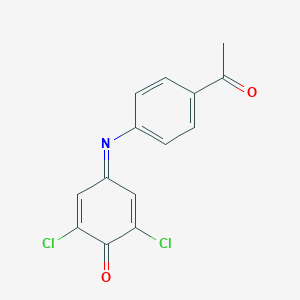

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is a compound of interest within the oxadiazole family, known for its unique chemical structure and potential applications in various fields of chemistry. Oxadiazoles, including this compound, are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure imparts significant chemical properties and reactivity, making them valuable in synthetic chemistry and materials science.

Synthesis Analysis

The synthesis of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazoles involves several key steps, starting from basic organic compounds to the final oxadiazole derivative. One common method includes the reaction of benzyl derivatives with bromomethyl groups in the presence of a base, leading to the formation of the oxadiazole ring. This process demonstrates the versatility and reactivity of the oxadiazole ring system (Milcent & Barbier, 1992).

Molecular Structure Analysis

The molecular structure of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is characterized by its stable oxadiazole ring, which is crucial for its chemical properties and reactivity. Spectroscopic techniques such as NMR and IR are typically employed to elucidate the structure, confirming the presence of the oxadiazole ring along with the benzyl and bromomethyl substituents. The electronic structure and stability are influenced by the electronegative atoms (oxygen and nitrogen) in the ring, contributing to its chemical behavior (Bohle & Perepichka, 2009).

Chemical Reactions and Properties

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole undergoes various chemical reactions, primarily due to the active bromomethyl group and the reactive oxadiazole ring. It can participate in nucleophilic substitution reactions, coupling reactions, and serves as a precursor for synthesizing more complex molecules. The presence of the bromomethyl group allows for further functionalization, making it a valuable building block in organic synthesis (Kudelko, Jarosz, & Curie, 2015).

Wissenschaftliche Forschungsanwendungen

Cyclic Transformations and Derivative Synthesis:

- 5-Aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones, related to 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, have been used to produce amino derivatives and cyclic transformations into imidazolidin-2-ones and 1,3,4-oxadiazine derivatives (Milcent & Barbier, 1992).

Biological Activity and Synthesis of Derivatives:

- A study focused on synthesizing and evaluating the biological activity of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which are structurally related to 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole. These compounds were tested for butyrylcholinesterase enzyme inhibition and molecular docking studies (Khalid et al., 2016).

Synthesis and Structural Characterization:

- The synthesis of 1,2,4,5-tetrakis(1,3,4-oxadiazolyl) benzenes, using a process involving the nucleophilic addition of sodium salts to a compound similar to 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, has been described. This work provides insights into the structural characterization of these compounds (Nikoo & Dilmaghani, 2012).

Corrosion Inhibition:

- Oxadiazole derivatives, closely related to 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, have been studied for their ability to inhibit corrosion on mild steel. These studies used weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Kalia et al., 2020).

Ag(I)-Complexes and Supramolecular Structures:

- Research on semirigid symmetric double-armed oxadiazole bridging ligands, including derivatives of 1,3,4-oxadiazole, and their coordination with Ag(I) salts, has been conducted. These studies are crucial in understanding the supramolecular structures and properties of these complexes (Hou et al., 2011).

Anti-Proliferative Activity of Derivatives:

- A study on 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives (structurally related to 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole) showed anti-proliferative activity against human tumor cell lines, suggesting potential medical applications (Liszkiewicz et al., 2003).

Design and Synthesis for Antimicrobial Activity:

- Benzofuran-oxadiazole hybrids, including derivatives of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, have been designed and synthesized for antimicrobial activity studies, indicating their potential in creating new antimicrobial agents (Sanjeeva et al., 2021).

In Vivo Anti-Inflammatory Activity:

- Research has been conducted on N-Substituted-1,3,4-Oxadiazole Derivatives, closely related to 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, for their in vivo anti-inflammatory activity, providing insights into potential therapeutic applications (Rajput et al., 2020).

Safety And Hazards

- Toxicity : Assess its toxicity profile, especially considering the bromine atom.

- Handling Precautions : Proper protective equipment and handling procedures are crucial.

- Environmental Impact : Evaluate its environmental persistence and potential harm.

Zukünftige Richtungen

Future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

- Synthetic Applications : Explore its utility in organic synthesis.

- Structure-Activity Relationships : Correlate its structure with its properties.

Eigenschaften

IUPAC Name |

3-benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPYJLWRGUEFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546466 | |

| Record name | 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |

CAS RN |

103499-21-4 | |

| Record name | 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)

![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)